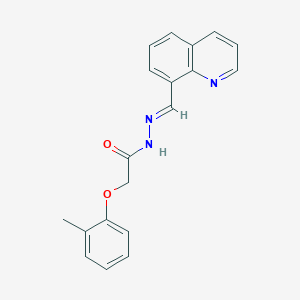
2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide often involves condensation reactions. For example, a related compound was synthesized by the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009). Another approach involved reacting methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford the carbohydrazide, followed by treatment with substituted phenyl iso/thioisocyanates to yield various derivatives (A. Saeed et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals intricate details about their conformation and bonding. The crystal structure of a similar compound, (2-methyl-phenoxy)-acetohydrazide, showed that it crystallizes in the monoclinic system with specific unit cell parameters, highlighting the precise geometric arrangement of atoms in the crystal (N. Sharma et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through various reactions, including the formation of Schiff bases through condensation, which is a common pathway for synthesizing these types of compounds. For instance, a related Schiff base was synthesized by a condensation reaction, showcasing the compound's reactivity and potential for forming complex structures (Li Jia-ming, 2009).
Scientific Research Applications
Nonlinear Optical Materials
Hydrazones, including compounds similar to "2-(2-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide," have been synthesized and studied for their third-order nonlinear optical properties. These materials are potential candidates for optical device applications such as optical limiters and optical switches due to their optical power limiting behavior at certain wavelengths (Naseema et al., 2010).
Synthesis and Characterization of New Compounds
Research has focused on synthesizing and characterizing new compounds based on the structural framework of quinolines, including various derivatives of acetohydrazides. These studies provide insights into the chemical properties and potential applications of these compounds in different areas of chemistry (Saeed et al., 2014).
Antimicrobial Activities
Several studies have synthesized novel imines and thiazolidinones derivatives from acetohydrazide precursors, demonstrating significant antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Corrosion Inhibition
Acetohydrazide derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic mediums. The inhibition efficiencies of these compounds increase with concentration, offering a promising avenue for protecting metals against corrosion (Yadav et al., 2015).
Anticancer Agents
Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, synthesized from phenoxyacetic acids, have shown promising anticancer properties against a panel of cell lines derived from various cancer types. This research indicates the potential of such compounds in cancer therapy (Holla et al., 2002).
Chemosensors
Compounds based on quinoline and similar structures have been developed as chemosensors, showing good selectivity and sensitivity towards specific metal ions in aqueous conditions. These materials could be useful in environmental monitoring and analytical chemistry (Yang et al., 2015).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-6-2-3-10-17(14)24-13-18(23)22-21-12-16-8-4-7-15-9-5-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXIMEODXPUQAW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5593261.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)
![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)